

N-Methylindole-5-boronic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-Methylindole-5-boronic acid

Cat. No.: B060488

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CAS Number: 192182-55-1

This technical guide provides an in-depth overview of **N-Methylindole-5-boronic acid**, a versatile building block for researchers, scientists, and drug development professionals. The document covers its chemical properties, synthesis, and key applications, with a focus on its role in medicinal chemistry and organic synthesis.

Physicochemical Properties

N-Methylindole-5-boronic acid is a solid with the molecular formula $C_9H_{10}BNO_2$ and a molecular weight of 174.99 g/mol .^[1] It is characterized by the presence of a boronic acid group at the 5-position of the N-methylated indole scaffold. This functional group is crucial for its utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Property	Value	Reference
CAS Number	192182-55-1	[1][2]
Molecular Formula	$C_9H_{10}BNO_2$	[1]
Molecular Weight	174.99 g/mol	[1]
Appearance	Solid	
Storage Temperature	-20°C	[2]

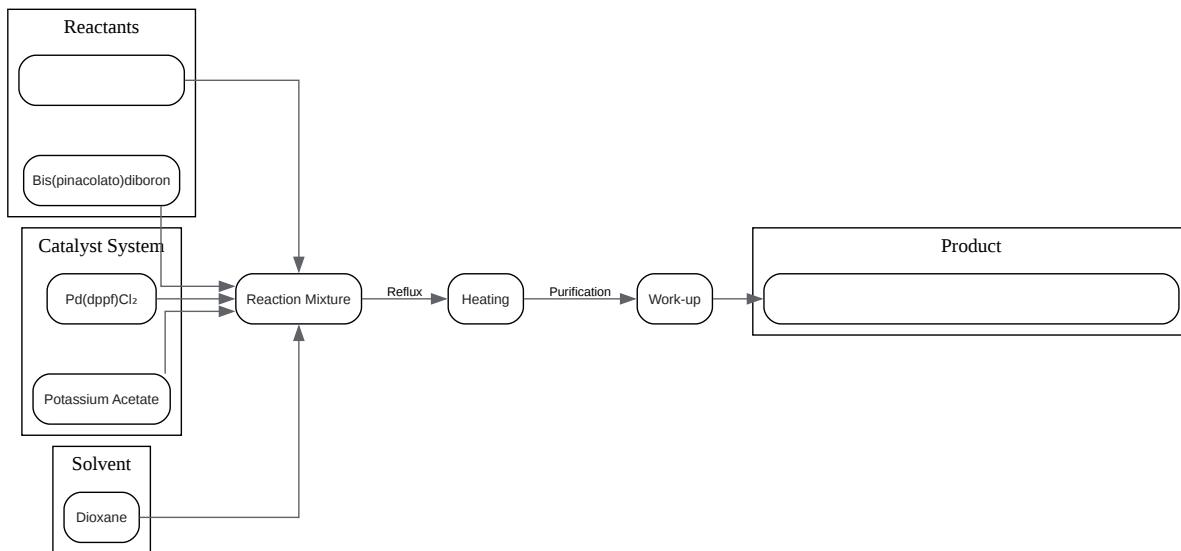
Synthesis of N-Methylindole-5-boronic Acid

The synthesis of **N-Methylindole-5-boronic acid** can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the borylation of a halogenated N-methylindole derivative, followed by hydrolysis of the resulting boronic ester.

Synthesis of the Pinacol Ester Precursor

A widely used precursor is 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, the pinacol ester of **N-Methylindole-5-boronic acid**. This intermediate can be synthesized from 5-bromo-1-methyl-1H-indole via a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron.

Experimental Workflow: Synthesis of Boronic Acid Pinacol Ester



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Caption: General workflow for the synthesis of the pinacol ester of **N-Methylindole-5-boronic acid**.

Hydrolysis to N-Methylindole-5-boronic Acid

The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This can be achieved under acidic or basic conditions, or by transesterification. A general method involves stirring the pinacol ester with silica gel in methanol at room temperature.[\[3\]](#)

Experimental Protocol: Hydrolysis of Pinacol Ester

- Dissolution: Dissolve the 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in methanol.
- Addition of Silica Gel: Add silica gel to the solution.
- Stirring: Stir the mixture at room temperature for 24 hours.
- Filtration: Filter the reaction mixture to remove the silica gel.
- Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **N-Methylindole-5-boronic acid**.^[3]

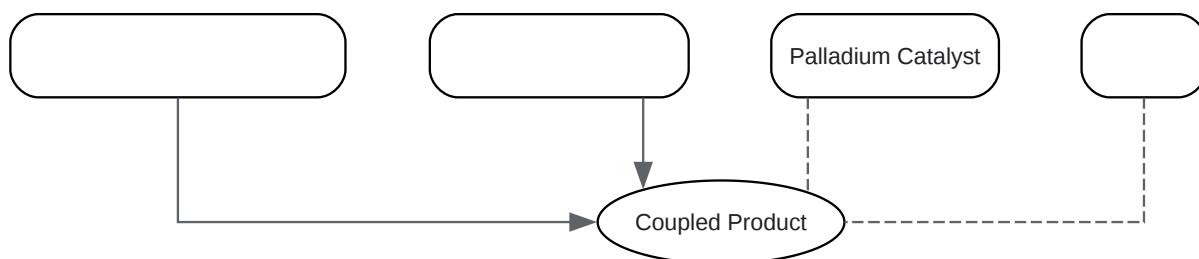
Applications in Organic Synthesis

N-Methylindole-5-boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction allows for the introduction of the N-methylindol-5-yl moiety onto a wide range of aromatic and heteroaromatic scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl and heteroaryl compounds. **N-Methylindole-5-boronic acid** can be coupled with various aryl and heteroaryl halides or triflates in the presence of a palladium catalyst and a base.

Logical Relationship: Suzuki-Miyaura Coupling



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Caption: Key components of the Suzuki-Miyaura cross-coupling reaction involving **N-Methylindole-5-boronic acid**.

A general protocol for the Suzuki-Miyaura coupling of an aryl halide with **N-Methylindole-5-boronic acid** is as follows:

Experimental Protocol: General Suzuki-Miyaura Coupling

- Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), **N-Methylindole-5-boronic acid** (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equiv.).
- Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
- Heating: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
$\text{Pd}(\text{dppf})\text{Cl}_2$	K_3PO_4	Dioxane/ H_2O	60	5-8	91-99
$\text{Pd}(\text{PPh}_3)_4$	K_2CO_3	DME/ H_2O	80	2	Good
$\text{PdCl}_2(\text{PPh}_3)_2$	K_2CO_3	DMF/ H_2O	70	3	Good

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Applications in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the indole ring at the 5-position using **N-Methylindole-5-boronic acid** makes it a valuable tool in drug discovery for developing novel therapeutic agents.

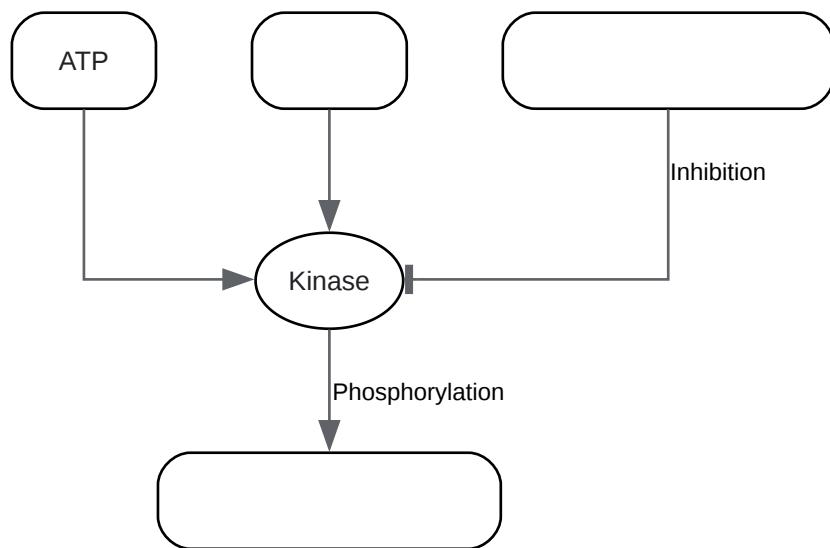
Antimicrobial Activity

N-Methylindole-5-boronic acid has been reported to exhibit antimicrobial properties. It is described as a regioselective antimicrobial agent that inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, *in vitro*.^[1] Specific strains that it has shown to be effective against include *Escherichia coli*, *Bacillus subtilis*, and *Pseudomonas aeruginosa*.^[1] While detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values for **N-Methylindole-5-boronic acid** are not readily available in the public domain, studies on boric acid have shown MIC values of 7.60 mg/mL against *E. coli* and 3.80 mg/mL against *Staphylococcus aureus*.^{[4][5]}

Kinase Inhibitors

Kinases are important targets in drug discovery, particularly in oncology. The indole nucleus is a common scaffold in the design of kinase inhibitors. **N-Methylindole-5-boronic acid** can be used to synthesize substituted indoles that can act as inhibitors of various kinases, such as c-Jun N-terminal kinase 3 (JNK3).^[1] The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling to introduce an aryl group at the 5-position of the indole ring.^[1]

Signaling Pathway: General Kinase Inhibition



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Caption: General mechanism of kinase inhibition by a small molecule inhibitor derived from **N-Methylindole-5-boronic acid**.

Conclusion

N-Methylindole-5-boronic acid is a key synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the synthesis of a wide array of 5-substituted N-methylindole derivatives. The reported antimicrobial activity and its potential as a scaffold for kinase inhibitors highlight its importance for researchers in the field of drug discovery and development. Further exploration of its biological activities and synthetic applications is warranted to fully realize its potential.

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